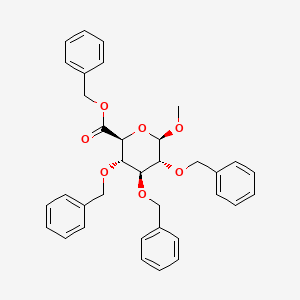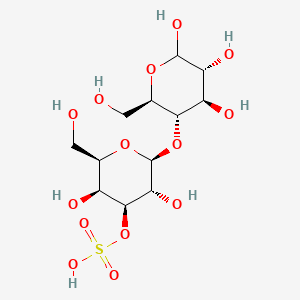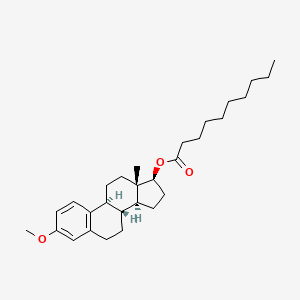
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) typically involves the iodination of a precursor compound, such as 2,2,5,5-tetramethylpyrroline. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position . Common reagents used in this process include iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is typically stored in amber vials at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) include nucleophiles such as thiols, amines, and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) depend on the type of reaction and the reagents used. For example, substitution reactions with thiols can produce thioether derivatives .
Aplicaciones Científicas De Investigación
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) involves its ability to react with thiol groups in proteins and other biomolecules. This reaction forms a covalent bond, allowing the compound to act as a spin label. The labeled molecules can then be studied using EPR spectroscopy to gain insights into their structure and dynamics .
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethylpyrroline: A precursor in the synthesis of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline).
3-Bromomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline): A similar compound where the iodine atom is replaced by a bromine atom.
Uniqueness
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) is unique due to its specific reactivity with thiol groups, making it a valuable tool in spin labeling studies. Its stability and reactivity profile also distinguish it from other similar compounds .
Propiedades
Número CAS |
76893-33-9 |
|---|---|
Fórmula molecular |
C9H16INO |
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
1-hydroxy-3-(iodomethyl)-2,2,5,5-tetramethylpyrrole |
InChI |
InChI=1S/C9H16INO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3 |
Clave InChI |
DGWYHBRLTUNLLF-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)CI)C |
SMILES canónico |
CC1(C=C(C(N1O)(C)C)CI)C |
Sinónimos |
2,5-Dihydro-3-(iodomethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl; _x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)






![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)




